2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole
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Overview
Description
2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrimidine core. This can be achieved through a cyclization reaction involving 2-aminopyridine and α-bromoketones under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter nitro groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethyl acetate or toluene .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of halogenated or alkylated derivatives .
Scientific Research Applications
2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the thioether and nitrobenzo[d]thiazole moieties.
5-Nitrobenzo[d]thiazole: Contains the nitrobenzo[d]thiazole structure but does not have the imidazo[1,2-a]pyrimidine core.
2-Aminopyridine Derivatives: These compounds are precursors in the synthesis of imidazo[1,2-a]pyrimidines and share some structural similarities
Uniqueness
The uniqueness of 2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole lies in its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3-bromoimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN5O2S2/c15-12-10(17-13-16-4-1-5-19(12)13)7-23-14-18-9-6-8(20(21)22)2-3-11(9)24-14/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYOAUWTFLEQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)CSC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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